A Technical Guide to the Structural Elucidation of 2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetic acid
A Technical Guide to the Structural Elucidation of 2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Preamble: Charting the Molecular Architecture
In the landscape of medicinal chemistry and drug discovery, the precise determination of a molecule's three-dimensional structure is a cornerstone of understanding its function, reactivity, and potential as a therapeutic agent. The molecule 2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetic acid, a compound featuring a chiral center and key heterocyclic moieties, presents a compelling case for a rigorous structural elucidation workflow. The pyridine ring is a common feature in many FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability[1]. The pyrrolidine and acetic acid groups further add to the molecule's complexity and potential for diverse biological interactions.
This guide provides a comprehensive, in-depth framework for the structural elucidation of this novel compound. It is designed for researchers and drug development professionals, moving beyond a simple recitation of methods to offer a strategic and logical pathway for confirming the molecular identity and stereochemistry. The protocols and interpretive guidance herein are grounded in established analytical principles, ensuring a self-validating and authoritative approach to molecular characterization.
The Strategic Workflow: An Integrated Analytical Approach
The definitive confirmation of a new chemical entity's structure is not achieved through a single experiment but rather through the convergence of evidence from multiple, complementary analytical techniques. Our strategy for 2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetic acid is a multi-tiered approach, beginning with foundational spectroscopic methods and culminating in the unambiguous determination of its three-dimensional arrangement.
Caption: Plausible fragmentation pathways for the target molecule in MS/MS.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within the molecule.
Expert Insight:
By analyzing the absorption bands in the IR spectrum, we can confirm the presence of the carboxylic acid, the C-N bonds of the pyrrolidine, and the characteristic vibrations of the pyridine ring. This serves as a quick and effective validation of the key structural components.
Anticipated IR Absorptions:
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~1710 | C=O stretch | Carboxylic Acid |
| ~1600, ~1480 | C=C and C=N stretches | Pyridine Ring |
| 2970-2850 | C-H stretch | Pyrrolidine (aliphatic) |
| 1200-1000 | C-N stretch | Pyrrolidine |
The broad O-H stretch is a hallmark of a carboxylic acid, and its presence, along with a strong carbonyl (C=O) absorption, would be a key confirmatory data point. The spectrum of pyrrolidine itself shows characteristic C-H and N-H stretching vibrations.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A suite of 1D and 2D NMR experiments will be employed to map out the complete proton and carbon framework and to infer stereochemical relationships. [3][4][5][6]
Expert Insight:
Given the complexity arising from the chiral center and the overlapping signals that are likely, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is not just beneficial, but essential for unambiguous assignment.
1D NMR: ¹H and ¹³C Spectra
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¹H NMR: Will reveal the number of different proton environments and their neighboring protons through spin-spin coupling. Key expected signals include:
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Aromatic protons on the pyridine ring (typically in the 7.0-8.5 ppm region).
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The methine proton at the chiral center.
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Methylene protons of the pyrrolidine ring.
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A broad singlet for the carboxylic acid proton (can exchange with D₂O).
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-
¹³C NMR: Will show the number of unique carbon environments. Expected signals include:
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A carbonyl carbon (~170-180 ppm).
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Aromatic carbons of the pyridine ring (~120-150 ppm).
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The methine carbon of the chiral center.
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Aliphatic carbons of the pyrrolidine ring.
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2D NMR: Connecting the Dots
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COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This will be crucial for tracing the connectivity within the pyrrolidine ring and identifying the protons on the pyridine ring.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached. This allows for the definitive assignment of carbon signals based on their attached protons.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is the key experiment for piecing the entire structure together. For instance, it will show a correlation from the methine proton at the chiral center to the carbons of the pyridine ring, the pyrrolidine ring, and the carboxyl carbon.
Caption: A strategic approach to NMR analysis for complete structural assignment.
Single-Crystal X-ray Diffraction: The Definitive Answer
While the combination of MS and NMR provides a robust hypothesis for the structure, single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry. [7][8][9][10]
Expert Insight:
The primary challenge for this technique is growing a suitable single crystal of the compound. This often requires screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion). Given that the molecule is chiral and synthesized as a racemate (unless a stereospecific synthesis was employed), the crystal will likely form in a centrosymmetric space group, containing both enantiomers. If a chiral resolution is performed, analysis of a crystal of a single enantiomer can determine the absolute configuration.
Experimental Protocol: Single-Crystal X-ray Diffraction
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Crystal Growth: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetonitrile, or a mixture) to near saturation. Employ slow evaporation or vapor diffusion with an anti-solvent to promote the growth of single crystals of at least 20µm in all dimensions. [7]2. Crystal Mounting: Select a high-quality single crystal under a microscope and mount it on a goniometer head.
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Data Collection: Place the mounted crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu). Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations and improve data quality.
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Structure Solution and Refinement: Collect the diffraction data and process it to obtain the unit cell parameters and intensity data. Solve the structure using direct methods or other algorithms to obtain an initial model of the electron density. Refine the model to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and bond angles.
The resulting crystal structure would provide irrefutable proof of the connectivity and the relative arrangement of the pyridine, pyrrolidine, and acetic acid moieties.
Conclusion: A Self-Validating Structural Dossier
By systematically applying this integrated workflow of mass spectrometry, IR and NMR spectroscopy, and single-crystal X-ray diffraction, a complete and unambiguous structural elucidation of 2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetic acid can be achieved. Each step in this process provides a layer of evidence that corroborates the findings of the others, creating a self-validating dossier of the molecule's identity. This level of analytical rigor is indispensable for advancing a compound through the drug development pipeline, providing the foundational knowledge required for understanding its biological activity and for future structure-activity relationship (SAR) studies.
References
-
Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences. The University of Queensland. [Link]
-
Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. IEEE Xplore. [Link]
-
Small molecule crystallography. Excillum. [Link]
-
Small Molecule X-ray Crystallography | METRIC. North Carolina State University. [Link]
-
Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC Publishing. [Link]
-
(PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]
-
Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. Polytechnic Institute of Bragança. [Link]
-
Magnetic resonance spectrometry | chemistry. Britannica. [Link]
-
Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. ACS Publications. [Link]
-
Nuclear Magnetic Resonance Spectra of Heterocyclic Compounds. II. Abnormal Products from the Ketalization of Cortisone1. ACS Publications. [Link]
-
Mass spectral fragmentations of alkylpyridine N‐oxides. ResearchGate. [Link]
-
Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. National Institutes of Health. [Link]
-
Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Science Publishing. [Link]
-
(PDF) Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives. ResearchGate. [Link]
-
STRUCTURE AND REACTIONS OF PYRIDINE - ORGANIC CHEMISTRY FOR CHEMICAL ENGINEERS - ESEC LECTURE SERIES. YouTube. [Link]
-
What do aromatic compunds fragment into in MS? Why are adducts formed? ResearchGate. [Link]
-
Pyridine synthesis. Organic Chemistry Portal. [Link]
-
2-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid. U.S. Environmental Protection Agency. [Link]
-
The synthesis of substituted imidazo[1,2‐a]pyridine‐3‐yl‐acetic acids 7. ResearchGate. [Link]
-
An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K 2 EDTA plasma. PubMed. [Link]
-
An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma. Semantic Scholar. [Link]
-
LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers. ResearchGate. [Link]
-
(PDF) Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. ResearchGate. [https://www.researchgate.net/publication/343277741_Infrared_spectroscopy_of_neutral_and_cationic_pyrrolidine_monomer_in_supersonic_jet]([Link]_ cationic_pyrrolidine_monomer_in_supersonic_jet)
-
Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. NIST WebBook. [Link]
-
Piperidin-1-yl-acetic acid, hydrazide. SpectraBase. [Link]
-
2-(1h-pyrrolo[3,2-b]pyridin-3-yl)acetic acid. PubChemLite. [Link]
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 4. researchgate.net [researchgate.net]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. Magnetic resonance spectrometry | chemistry | Britannica [britannica.com]
- 7. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 8. rigaku.com [rigaku.com]
- 9. excillum.com [excillum.com]
- 10. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]
